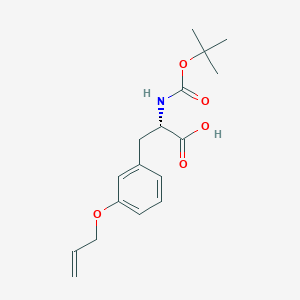

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-3-Allyloxy-2-((tert-butoxycarbonyl)amino)propionic acid, is an organic compound with a wide range of applications in the field of scientific research. It is a chiral molecule that can exist in either the (S) or (R) form and is commonly used in the synthesis of peptides and other compounds due to its ability to react with amines. This compound has been extensively studied for its potential uses in medicinal chemistry, biochemistry, and organic synthesis.

科学的研究の応用

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, closely related in structure to the provided compound, have been extensively studied for their anticancer potentials. The chemical versatility of cinnamic acids allows for a range of reactions that lead to the synthesis of various derivatives with significant antitumor efficacy. Recent research highlights the underutilized potential of these compounds in medicinal research, particularly as synthetic antitumor agents. The study by De, Baltas, and Bedos-Belval (2011) provides a comprehensive review of the synthesis and biological evaluation of cinnamoyl acids and their derivatives, emphasizing their application in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Chlorogenic and Caffeic Acids in Pharmacology

Chlorogenic acid (CGA) and caffeic acid (CA) are phenolic compounds found naturally in many plants, including coffee and tea, and have been recognized for their wide-ranging therapeutic roles. Naveed et al. (2018) discuss CGA's antioxidant, anti-inflammatory, and hepatoprotective activities, highlighting its potential in treating metabolic disorders such as diabetes and obesity. The review calls for further research to optimize CGA's biological and pharmacological effects for practical use as a natural food additive (Naveed et al., 2018). Similarly, Habtemariam (2017) reviews the anti-Alzheimer’s disease potential of CA, focusing on its antioxidant effects and specific mechanisms in the brain that target β-amyloid formation and neurotoxicity (Habtemariam, 2017).

Environmental and Material Applications

Beyond pharmacological applications, derivatives similar to (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid have shown potential in environmental and material science applications. Werner, Garratt, and Pigott (2012) discuss the sorption of phenoxy herbicides to soil and organic matter, indicating the relevance of chemical derivatives in understanding environmental contamination and remediation processes (Werner, Garratt, & Pigott, 2012).

作用機序

Mode of Action

The compound’s interaction with its targets could involve the formation of hydrogen bonds or other types of non-covalent interactions. The presence of the tert-butoxycarbonyl (Boc) group could influence the compound’s interaction with its targets by altering its conformation or its affinity for certain proteins .

Biochemical Pathways

Tyrosine is a precursor for the synthesis of several important biochemicals, including the neurotransmitters dopamine and norepinephrine . Therefore, compounds containing a tyrosine moiety could potentially affect these pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the Boc group can be influenced by the pH of the environment .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUDAJPBFQTRL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592358 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

1175919-93-3 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。